4-amino-N~3~-benzyl-N~5~-(3,5-difluorobenzyl)-1,2-thiazole-3,5-dicarboxamide
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Overview
Description
4-Amino-N-benzyl-N-(3,5-difluorobenzyl)-3,5-isothiazole-dicarboxamide is a synthetic organic compound that belongs to the class of isothiazole derivatives This compound is characterized by the presence of an isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-benzyl-N-(3,5-difluorobenzyl)-3,5-isothiazole-dicarboxamide typically involves multiple steps, including the formation of the isothiazole ring and the introduction of the amino, benzyl, and difluorobenzyl groups. One common synthetic route is as follows:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors, such as thioamides and nitriles, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated isothiazole derivative.
Benzylation and Difluorobenzylation: The benzyl and difluorobenzyl groups can be introduced through alkylation reactions, where benzyl halides and difluorobenzyl halides react with the isothiazole derivative in the presence of a base.
Industrial Production Methods
Industrial production of 4-amino-N-benzyl-N-(3,5-difluorobenzyl)-3,5-isothiazole-dicarboxamide may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-benzyl-N-(3,5-difluorobenzyl)-3,5-isothiazole-dicarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers, coatings, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-amino-N-benzyl-N-(3,5-difluorobenzyl)-3,5-isothiazole-dicarboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-benzyl-3,5-isothiazole-dicarboxamide: Lacks the difluorobenzyl group, which may result in different chemical and biological properties.
N-Benzyl-N-(3,5-difluorobenzyl)-3,5-isothiazole-dicarboxamide: Lacks the amino group, which may affect its reactivity and interactions with biological targets.
4-Amino-3,5-isothiazole-dicarboxamide:
Uniqueness
4-Amino-N-benzyl-N-(3,5-difluorobenzyl)-3,5-isothiazole-dicarboxamide is unique due to the presence of both benzyl and difluorobenzyl groups, which can enhance its chemical stability, reactivity, and potential biological activities. The combination of these functional groups may also provide opportunities for the development of novel derivatives with improved properties for various applications.
Properties
Molecular Formula |
C19H16F2N4O2S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
4-amino-3-N-benzyl-5-N-[(3,5-difluorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C19H16F2N4O2S/c20-13-6-12(7-14(21)8-13)10-24-19(27)17-15(22)16(25-28-17)18(26)23-9-11-4-2-1-3-5-11/h1-8H,9-10,22H2,(H,23,26)(H,24,27) |
InChI Key |
SQXSTQWKUZHPOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NSC(=C2N)C(=O)NCC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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